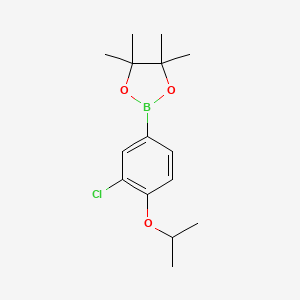

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXZSHQHMWCQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a key building block in modern medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer field-proven insights for researchers, scientists, and drug development professionals. The protocol is structured as a self-validating system, incorporating safety, mechanistic understanding, and detailed characterization to ensure reproducibility and success.

Introduction and Strategic Overview

This compound is a versatile synthetic intermediate, prized for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Its utility lies in the strategic placement of a chloro substituent, an isopropoxy group, and a boronic ester on a phenyl ring, offering multiple points for molecular elaboration in the synthesis of complex pharmaceuticals and functional materials.

The synthesis strategy detailed herein is a two-step process designed for efficiency and scalability. It begins with the preparation of a key aryl iodide precursor, followed by a palladium-catalyzed Miyaura borylation. This approach ensures high yields and purity, leveraging a well-established and robust catalytic system.[3][4]

Caption: Overall Synthetic Workflow.

Part I: Synthesis of Precursor: 1-Chloro-4-isopropoxy-2-iodobenzene

The initial step involves the protection of the phenolic hydroxyl group via a Williamson ether synthesis. This reaction is fundamental and highly reliable for preparing the aryl halide substrate required for the subsequent borylation.

Experimental Protocol

Materials:

-

2-Chloro-4-iodophenol

-

2-Propanol (Isopropyl alcohol) or 2-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and heating mantle

-

Standard glassware for reflux and extraction

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-iodophenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone or DMF.

-

Add 2-bromopropane (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a lower temperature of 60-70°C is sufficient) and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic phase in vacuo to yield the crude product, 1-chloro-4-isopropoxy-2-iodobenzene, which can be purified by column chromatography on silica gel if necessary.

Part II: Palladium-Catalyzed Miyaura Borylation

This core step transforms the aryl iodide into the desired boronic acid pinacol ester. The Miyaura borylation is a powerful C-B bond-forming reaction that utilizes a palladium catalyst to couple an aryl halide with a diboron reagent.[5][6] The choice of catalyst, ligand, and base is critical for achieving high efficiency and is discussed in detail in the subsequent section.

Experimental Protocol

Materials & Reagents:

-

1-Chloro-4-isopropoxy-2-iodobenzene (from Part I)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox for handling air-sensitive reagents

Table 1: Reagent Quantities for Miyaura Borylation

| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 1-Chloro-4-isopropoxy-2-iodobenzene | 312.49 | 1.0 | 3.12 g |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 | 3.05 g |

| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 245 mg |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | 2.94 g |

| 1,4-Dioxane | 88.11 | - | 50 mL |

Procedure:

-

Inert Atmosphere Setup: Assemble a dry Schlenk flask containing a magnetic stir bar. Subject the flask to three cycles of vacuum and backfilling with nitrogen or argon.

-

Reagent Addition: Under a positive pressure of inert gas, add 1-chloro-4-isopropoxy-2-iodobenzene (1.0 eq), bis(pinacolato)diboron (1.2 eq), PdCl₂(dppf)·CH₂Cl₂ (0.03 eq), and potassium acetate (3.0 eq) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 80-90°C and stir. The reaction is typically complete within 2-12 hours. Monitor its progress by TLC or GC-MS analysis of small aliquots.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Mechanistic Rationale and Scientific Integrity

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Miyaura borylation proceeds via a well-established catalytic cycle.[7][8]

Caption: The Catalytic Cycle of the Miyaura Borylation.

Expertise & Causality Behind Experimental Choices:

-

Catalyst System (PdCl₂(dppf)): The dppf ligand is crucial. Its wide bite angle and electron-donating properties stabilize the palladium(0) active species and facilitate the key steps of oxidative addition and reductive elimination.[5] It is a robust and versatile catalyst for a wide range of aryl halides.

-

Boron Source (B₂pin₂): Bis(pinacolato)diboron is a stable, crystalline solid that is easy to handle and purifies readily. The resulting pinacol ester is generally stable to air, moisture, and chromatography, making it an ideal derivative for subsequent coupling reactions.[6]

-

Base (Potassium Acetate - KOAc): The choice of a mild base like KOAc is a cornerstone of this protocol's trustworthiness.[6][7] Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronic ester and any remaining aryl halide, leading to undesired biaryl impurities. The base is believed to activate the palladium complex or the diboron reagent, facilitating the transmetalation step, which is often rate-limiting.[7]

-

Solvent (Anhydrous Dioxane): Anhydrous conditions are critical as water can lead to hydrolysis of the boronic ester and deboronation side reactions. Dioxane is an excellent solvent for this reaction, as it dissolves the reagents well and allows for heating to the required temperature to drive the reaction to completion.

Safety and Handling

Professional laboratory safety practices are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Hazards:

-

Palladium Catalysts: Heavy metal compounds. Avoid inhalation of dust and skin contact.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Handle only in a well-ventilated fume hood.

-

Boronic Esters: May cause skin, eye, and respiratory irritation.[9]

-

-

Inert Atmosphere: The use of a Schlenk line or glovebox is required for handling anhydrous solvents and air-sensitive reagents to prevent degradation and ensure reaction efficiency.

Product Characterization

The identity and purity of the final product, this compound (CAS No. 1003298-84-7), should be confirmed by standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the isopropoxy group (a septet and a doublet), and the methyl groups of the pinacol ester (a singlet).

-

¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight (298.16 g/mol for C₁₅H₂₂BClO₃).

References

- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

Physicochemical properties of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester: Properties, Synthesis, and Applications

Abstract

This compound is a vital organoboron compound extensively utilized in organic synthesis. Valued for its stability and versatility, it serves as a key building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the creation of complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its physicochemical properties, outlines a standard synthetic methodology and its underlying mechanism, details its primary application in Suzuki-Miyaura coupling, and discusses essential analytical, safety, and handling protocols for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic boronic ester. The pinacol group provides significant steric hindrance around the boron atom, which enhances the compound's stability compared to the corresponding free boronic acid. This protection minimizes undesirable side reactions such as protodeboronation and oxidation, allowing for easier handling, purification, and storage.[1] The chloro and isopropoxy substituents offer specific electronic and steric properties that can be exploited to fine-tune the reactivity and solubility of the molecule, making it a versatile reagent in synthetic chemistry.

Table 1: Core Properties and Identifiers

| Property | Value |

|---|---|

| CAS Number | 1218789-42-4[2] |

| Molecular Formula | C₁₅H₂₂BClO₃[2] |

| Molecular Weight | 296.6 g/mol [2] |

| Appearance | Solid (Typical) |

| Purity | ≥ 98% (Typical Commercial Grade)[2] |

| Storage | Room temperature, in a dry, well-ventilated place[2] |

Solubility and Stability:

This compound is generally soluble in common aprotic organic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF). The pinacol ester structure is stable under standard laboratory conditions and can withstand chromatographic purification.[3] However, it is sensitive to strong acidic or basic conditions, which can cause hydrolysis of the ester.

Synthesis via Miyaura Borylation

The most common and efficient method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction.[3][4] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.

The causality behind this choice of methodology is its high functional group tolerance and the operational simplicity of using B₂pin₂, a stable and easy-to-handle solid.[3] The reaction proceeds through a catalytic cycle analogous to other cross-coupling reactions, initiated by the oxidative addition of the aryl halide to a Pd(0) complex.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the final purified product.

Caption: General workflow for the Miyaura borylation synthesis.

Experimental Protocol: Synthesis

This protocol is a representative, self-validating procedure based on established Miyaura borylation methods.[3]

-

Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromo-2-chloro-1-isopropoxybenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This step is critical to prevent the oxidation of the palladium catalyst.

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.03 equiv), and an anhydrous solvent like dioxane or THF.

-

Reaction: Heat the mixture (e.g., to 80-100 °C) and stir until the starting aryl halide is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[5][6] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making it indispensable in modern drug discovery and materials science.[7]

The pinacol ester serves as a stable precursor that, in the presence of a base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃), is activated to form a more nucleophilic boronate species. This species then participates in the transmetalation step of the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base is crucial as it facilitates the formation of the reactive boronate complex, which is necessary for efficient transmetalation.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling using the title compound.

-

Reactant Loading: In a reaction tube, combine this compound (1.2 equiv), the desired aryl or heteroaryl halide (1.0 equiv), and a base such as K₃PO₄ (3.0 equiv).[5]

-

Catalyst System: Add a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%). The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.

-

Solvent and Degassing: Add a solvent system, often a mixture like dioxane/water (e.g., 4:1).[5] Degas the mixture by bubbling argon through it for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Seal the tube and heat the reaction mixture (e.g., to 90-110 °C) with vigorous stirring for several hours until completion is confirmed by an appropriate analytical method (LC-MS or TLC).

-

Purification: After cooling, perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify using column chromatography to isolate the final biaryl product.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, a septet and a doublet for the isopropoxy group, and a sharp singlet around 1.3 ppm for the 12 equivalent methyl protons of the pinacol group.[8][9]

-

¹³C NMR: Will display distinct signals for each carbon environment, including the aromatic carbons, the isopropoxy carbons, the quaternary carbons of the pinacol group (~84 ppm), and the methyl carbons (~25 ppm).[8][9] The carbon atom directly attached to the boron (the ipso-carbon) may show a broad signal or be unobserved due to quadrupolar relaxation.[9]

-

¹¹B NMR: A broad singlet in the range of +20 to +35 ppm is characteristic of a tetracoordinate boronic ester.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and isotopic distribution pattern characteristic of a monochlorinated compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture and air. The compound should be kept in a cool, dry place away from strong oxidizing agents.[2] Proper storage is essential for maintaining its reactivity and ensuring a long shelf life.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

A Technical Guide to 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester, a key building block in modern organic synthesis. With the Chemical Abstracts Service (CAS) number 1260023-79-7 , this versatile reagent is of significant interest to researchers in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a robust synthetic methodology, and explores its primary application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. The guide is intended to serve as a practical resource, offering field-proven insights and detailed experimental protocols to facilitate its effective use in the laboratory.

Introduction and Compound Profile

This compound, also known by its systematic IUPAC name 2-(3-Chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an aromatic boronic ester that has gained prominence as a stable, efficient, and highly versatile intermediate in organic synthesis.[1][2] The presence of the pinacol ester group confers enhanced stability compared to the corresponding free boronic acid, making it less prone to dehydration and protodeboronation, thus ensuring a longer shelf-life and more consistent reactivity.[3]

The strategic placement of the chloro and isopropoxy substituents on the phenyl ring provides a unique electronic and steric profile, enabling its participation in a wide array of chemical transformations. This makes it a valuable asset in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials.[2]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

} Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1260023-79-7 | [1][2] |

| Molecular Formula | C15H22BClO3 | [4] |

| Molecular Weight | 296.60 g/mol | [4] |

| Appearance | Solid or liquid | [3] |

| Purity | ≥95% | [5] |

| Storage | Store in a sealed, dry container at room temperature. | [2] |

Synthesis and Mechanism

The synthesis of arylboronic acid pinacol esters is a well-established field in organic chemistry. A common and efficient method for the preparation of this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation. This reaction typically utilizes an appropriately substituted aryl halide or triflate as the starting material and bis(pinacolato)diboron (B2pin2) as the boron source.

The causality behind this choice of methodology lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. The palladium catalyst, in conjunction with a suitable phosphine ligand, facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];

} Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Miyaura Borylation

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

-

Preparation: To an oven-dried Schlenk flask, add 1-bromo-3-chloro-4-isopropoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling

The primary and most significant application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic ester and an organic halide or triflate. Its utility is paramount in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds.

The trustworthiness of this protocol is self-validating through the consistent and high-yielding formation of the desired cross-coupled products under a variety of conditions. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and often needs to be tailored to the specific substrates being coupled.

dot graph "suzuki_coupling_mechanism" { rankdir=LR; node [shape=record, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general procedure and should be optimized for specific substrates.

-

Reactant Setup: In a reaction vessel, combine this compound (1.1 eq), the desired aryl or heteroaryl halide (1.0 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Solvent and Catalyst: Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water). Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or a pre-catalyst like Pd(dppf)Cl2 (0.01-0.05 eq).

-

Reaction: Heat the mixture with vigorous stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its stability, predictable reactivity, and the efficiency of its coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. The protocols and information provided in this guide are intended to facilitate its effective application and to underscore its importance in the modern synthetic chemist's toolbox.

References

- 1. boronpharm.com [boronpharm.com]

- 2. 1260023-79-7|2-(3-Chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane|BLD Pharm [bldpharm.com]

- 3. 3-Choloro-4-isoproxyphenylboronic acid pinacol ester 1260023-79-7, CasNo.1260023-79-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. CAS: 1260023-79-7 | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern synthetic organic chemistry, 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester has emerged as a valuable reagent, particularly in the realm of drug discovery and development. Its unique structural features—a halogenated and functionalized aromatic ring coupled with a versatile boronic ester moiety—make it an attractive partner in a variety of cross-coupling reactions. This guide, intended for researchers and scientists, provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol, analytical characterization, and its applications, with a focus on the underlying scientific principles and practical insights.

Section 1: Core Molecular Attributes

The foundational knowledge of any chemical reagent begins with its fundamental properties. This section outlines the key molecular identifiers for this compound.

Molecular Formula and Weight

The chemical formula and molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

-

Chemical Formula: C₁₅H₂₂BClO₃

-

Molecular Weight: 296.59 g/mol

-

CAS Number: 1451393-37-3

This information is pivotal for accurate reagent measurement and for the interpretation of mass spectrometry data.

Structural Representation

The arrangement of atoms and bonds within the molecule dictates its reactivity and physical properties.

Section 2: Synthesis and Purification

The reliable synthesis of this compound is paramount for its application in research and development. The following protocol is based on the well-established Miyaura borylation reaction, a palladium-catalyzed process that is widely used for the formation of carbon-boron bonds.

The Miyaura Borylation: A Mechanistic Overview

The Miyaura borylation reaction is a powerful tool for the synthesis of boronate esters from organic halides. The catalytic cycle, illustrated below, typically involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a diboron reagent, and subsequent reductive elimination to yield the desired arylboronic acid pinacol ester and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity.

Caption: Generalized catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound from the corresponding aryl halide.

Starting Material: 4-Bromo-2-chloro-1-isopropoxybenzene

Reagents and Solvents:

-

4-Bromo-2-chloro-1-isopropoxybenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-chloro-1-isopropoxybenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white to off-white solid.

Insights into Experimental Choices

-

Catalyst Selection: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions due to its thermal stability and efficiency in coupling a wide range of aryl halides.

-

Base: Potassium acetate is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the pinacol ester product.

-

Solvent: Anhydrous 1,4-dioxane is a suitable solvent as it is aprotic and can dissolve both the organic and inorganic reagents at the reaction temperature.

Section 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.72 (d, J = 2.0 Hz, 1H), 7.60 (dd, J = 8.4, 2.0 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 4.63 (sept, J = 6.0 Hz, 1H), 1.37 (s, 12H), 1.35 (d, J = 6.0 Hz, 6H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 157.0, 137.5, 132.0, 123.0, 116.5, 84.0, 72.0, 25.0, 22.0. (Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation). |

| Mass Spectrometry (EI) | m/z: 296.1 (M⁺), 281.1 ([M-CH₃]⁺), 239.1 ([M-C₃H₇O]⁺). |

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Data Interpretation Workflow

Caption: A logical workflow for the analytical confirmation of the synthesized product.

Section 4: Applications in Drug Discovery

This compound is a versatile building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is a cornerstone of modern C-C bond formation. The title compound serves as the organoboron partner, reacting with a variety of organic halides or triflates (Ar-X) to form biaryl or substituted aromatic structures, which are prevalent in many pharmaceutical agents.

The presence of the chloro and isopropoxy groups on the phenyl ring allows for further functionalization or can be integral to the pharmacophore of the target molecule, influencing its binding affinity and pharmacokinetic properties.

Role in the Synthesis of Biologically Active Molecules

The 3-chloro-4-isopropoxyphenyl motif is found in a number of compounds with reported biological activity. For instance, it is a key component in the synthesis of inhibitors of various enzymes and receptors implicated in diseases such as cancer and inflammatory disorders. The ability to readily introduce this moiety via Suzuki-Miyaura coupling makes this compound a valuable tool for lead optimization and the generation of compound libraries for high-throughput screening.

Section 5: Conclusion and Future Outlook

This compound is a well-defined and synthetically accessible building block with significant utility in organic synthesis and medicinal chemistry. Its straightforward preparation via Miyaura borylation and its versatility in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers. As the demand for novel and complex small molecules in drug discovery continues to grow, the importance of such functionalized building blocks will undoubtedly increase. Future research may focus on the development of more sustainable and efficient synthetic routes and the exploration of its application in other transition-metal-catalyzed transformations.

Navigating the Analytical Landscape of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boronic Esters in Modern Synthesis

The Imperative of Analytical Verification

In the synthesis of novel chemical entities, the structural integrity of each starting material is paramount. The presence of impurities or isomeric byproducts can lead to unforeseen side reactions, diminished yields, and ultimately, the synthesis of incorrect target molecules. For a substituted phenylboronic acid pinacol ester, potential impurities could include the corresponding boronic acid (from hydrolysis), residual starting materials from its synthesis, or isomers with different substitution patterns on the aromatic ring. Therefore, rigorous analytical characterization serves as a critical quality control step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for a comprehensive structural assignment.

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized protocol for the NMR analysis of a boronic acid pinacol ester is crucial for obtaining reproducible results.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of the 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. Instrument Setup and Data Acquisition:

- The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

- For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include an appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

Diagram: Workflow for NMR Data Acquisition and Analysis

Caption: A streamlined workflow for acquiring and analyzing NMR data.

Expected ¹H NMR Spectral Data

Based on the structure of this compound, the following proton signals are anticipated. The chemical shifts (δ) are predicted based on analogous structures and are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~7.6 - 7.8 | m | 2H | Protons on the aromatic ring |

| Aromatic | ~6.9 | d | 1H | Proton on the aromatic ring |

| Isopropoxy CH | ~4.6 | septet | 1H | Methine proton of the isopropoxy group |

| Pinacol Ester | ~1.35 | s | 12H | Methyl protons of the pinacol ester group |

| Isopropoxy CH₃ | ~1.3 | d | 6H | Methyl protons of the isopropoxy group |

Note: The exact chemical shifts and coupling patterns of the aromatic protons would require experimental verification.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-B | ~130 (often not observed) | Carbon attached to the boron atom |

| Aromatic C-O | ~158 | Carbon attached to the isopropoxy group |

| Aromatic C-Cl | ~135 | Carbon attached to the chlorine atom |

| Aromatic CH | ~115 - 135 | Aromatic methine carbons |

| Pinacol Ester C | ~84 | Quaternary carbons of the pinacol ester |

| Isopropoxy CH | ~71 | Methine carbon of the isopropoxy group |

| Pinacol Ester CH₃ | ~25 | Methyl carbons of the pinacol ester |

| Isopropoxy CH₃ | ~22 | Methyl carbons of the isopropoxy group |

Note: The carbon atom attached to the boron often exhibits a broad signal or is not observed due to quadrupolar relaxation.

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

Experimental Protocol: Acquiring Mass Spectrometry Data

1. Sample Preparation:

- Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition:

- The analysis is commonly performed using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

- ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Diagram: Workflow for Mass Spectrometry Data Acquisition and Analysis

Caption: A standard workflow for mass spectrometry analysis.

Expected Mass Spectrometry Data

For this compound (Molecular Formula: C₁₅H₂₂BClO₃), the expected mass spectral data would be:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 297.1423 |

| [M+Na]⁺ | 319.1242 |

The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2] peak having an intensity of approximately one-third of the monoisotopic peak. This isotopic signature provides strong evidence for the presence of a chlorine atom in the molecule.

Conclusion: A Commitment to Scientific Rigor

While a publicly available, comprehensive dataset for this compound is currently lacking, this guide provides the necessary framework for its complete analytical characterization. By employing the described NMR and mass spectrometry protocols, researchers can confidently verify the structure and purity of this important synthetic building block. This commitment to rigorous analytical validation is fundamental to ensuring the integrity and reproducibility of chemical research and development.

Solubility profile of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester in Organic Solvents

Abstract

This compound is a key building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The efficiency and success of synthetic routes employing this reagent are critically dependent on its solubility in the chosen reaction medium. This guide provides a comprehensive analysis of the expected solubility profile of this compound in a range of common organic solvents. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous structures and fundamental chemical principles to predict its solubility behavior. Furthermore, we present detailed, field-proven methodologies for researchers to precisely determine the solubility of this compound, ensuring optimal conditions for its use in synthesis and drug development workflows.

Introduction: The Critical Role of Solubility in Synthesis

The utility of a reagent in organic synthesis is fundamentally linked to its solubility. For this compound, understanding its behavior in various organic solvents is paramount for several reasons:

-

Reaction Kinetics: Achieving a homogeneous solution ensures maximum contact between reactants, leading to optimal reaction rates and yields.

-

Process Development and Scale-Up: Predictable solubility is essential for developing robust and scalable synthetic processes, avoiding issues with precipitation and ensuring consistent product quality.

-

Purification: Knowledge of solubility is crucial for selecting appropriate solvents for downstream processing, including extraction, washing, and crystallization of the final product.

This guide will deconstruct the structural features of this compound to provide a predictive framework for its solubility and equip researchers with the tools to validate these predictions experimentally.

Physicochemical Properties and Predicted Solubility

The solubility of a molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The structure of this compound contains several functional groups that collectively determine its overall polarity and solubility characteristics.[1][2]

-

Pinacol Ester Group: This bulky, non-polar group significantly contributes to the molecule's lipophilicity, enhancing its solubility in organic solvents compared to the corresponding boronic acid.[3][4] The ester functionality can act as a hydrogen bond acceptor, allowing for some interaction with more polar solvents.[5]

-

Aromatic Ring: The phenyl ring is a non-polar, hydrophobic component.

-

Isopropoxy Group: The ether linkage introduces some polarity and potential for hydrogen bond acceptance. The isopropyl group itself is non-polar.

-

Chloro Group: The electronegative chlorine atom introduces a dipole moment, slightly increasing the molecule's polarity.

Based on this structure, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar aprotic solvents such as chloroform, dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. These solvents can effectively solvate the various functional groups of the molecule.

-

Moderate Solubility: Likely in polar aprotic solvents like acetone and acetonitrile, as well as in non-polar aromatic solvents such as toluene.[6]

-

Low Solubility: Expected in highly non-polar aliphatic hydrocarbon solvents like hexane and cyclohexane, and in highly polar protic solvents like water.[4][6]

General Solubility Behavior of Arylboronic Acid Pinacol Esters

| Solvent | Type | Predicted Solubility of Phenylboronic Acid Pinacol Ester |

| Chloroform | Halogenated | High[4][6] |

| Acetone | Ketone | High[4][6] |

| 3-Pentanone | Ketone | High[4][6] |

| Dipropyl Ether | Ether | Moderate[4][6] |

| Methylcyclohexane | Hydrocarbon | Low[4][6] |

It is reasonable to extrapolate that this compound will follow a similar trend, with its specific solubility values influenced by the chloro and isopropoxy substituents.

Recommended Solvents for Practical Applications

For synthetic applications, particularly Suzuki-Miyaura cross-coupling reactions, the choice of solvent is critical for both solubility and reaction performance. Based on common practices and the predicted solubility, the following solvents are recommended for consideration:

-

Ethers: Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane

-

Aromatics: Toluene, Xylenes

-

Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)

It is often observed that a mixture of an organic solvent with a small amount of water can be beneficial for Suzuki-Miyaura reactions, as water can aid in dissolving inorganic bases and activating the boronic species.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols outline both qualitative and quantitative methods for assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Protocol:

-

Add approximately 10-20 mg of this compound to a small, dry test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe and record whether the solid dissolves completely.

-

Categorize the solubility as:

-

Very Soluble: Dissolves in < 0.5 mL.

-

Soluble: Dissolves in 0.5 - 1.0 mL.

-

Slightly Soluble: Some solid dissolves, but a significant portion remains.

-

Insoluble: No apparent dissolution.

-

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.[7][8]

Protocol:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a calibrated pipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully evaporated, re-weigh the evaporating dish containing the solid residue.

-

The difference in weight corresponds to the mass of the compound dissolved in the known volume of the solvent.

-

Calculate the solubility in g/L or mg/mL.

Caption: Protocol for quantitative gravimetric solubility analysis.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Dichloromethane | Halogenated | e.g., Very Soluble | e.g., 150 |

| Tetrahydrofuran | Ether | e.g., Very Soluble | e.g., 120 |

| Toluene | Aromatic | e.g., Soluble | e.g., 80 |

| Acetonitrile | Polar Aprotic | e.g., Soluble | e.g., 75 |

| Hexane | Hydrocarbon | e.g., Insoluble | e.g., < 1 |

| Water | Polar Protic | e.g., Insoluble | e.g., < 0.1 |

This solubility profile will serve as an invaluable resource for reaction optimization, solvent screening for purification, and the overall successful application of this compound in research and development.

References

- 1. tutorchase.com [tutorchase.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. d-nb.info [d-nb.info]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

The Unseen Workhorse: A Technical Guide to the Synthesis and Application of 3-Chloro-4-isopropoxyphenylboronic Acid Pinacol Ester

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery and materials science, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids and their pinacol esters have emerged as indispensable tools in this endeavor, largely due to their remarkable stability, functional group tolerance, and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction. This guide delves into the core literature and synthetic strategies surrounding a particularly valuable, yet often unheralded, building block: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester .

While a singular "discovery" paper for this specific reagent is not prominent in the literature—a common fate for many useful synthetic intermediates—its importance is evident through its application in the synthesis of complex therapeutic agents. Its strategic substitution pattern, featuring a chlorine atom and an isopropoxy group, offers medicinal chemists a powerful handle to modulate electronic properties, metabolic stability, and target engagement. This guide provides an in-depth look at the logical synthesis of this compound, grounded in established chemical principles, and its pivotal role in the construction of biologically active molecules.

Synthetic Pathways: From Aryl Halide to Boronic Ester

The most logical and widely practiced approach for the synthesis of this compound is the Miyaura borylation reaction.[1][2] This palladium-catalyzed process allows for the direct conversion of an aryl halide to the corresponding boronic ester, offering high yields and excellent functional group compatibility.

The synthesis commences with the readily available starting material, 4-bromo-2-chloro-1-isopropoxybenzene. The presence of the bromide at the 4-position provides a reactive handle for the palladium-catalyzed borylation, while the chloro and isopropoxy groups remain intact.

Experimental Protocol: Miyaura Borylation

Reaction: Synthesis of 2-(3-chloro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Bromo-2-chloro-1-isopropoxybenzene | 249.52 | 1.0 g | 4.01 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.22 g | 4.81 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 147 mg | 0.20 |

| Potassium Acetate (KOAc) | 98.14 | 1.18 g | 12.03 |

| 1,4-Dioxane (anhydrous) | 88.11 | 20 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-chloro-1-isopropoxybenzene (1.0 g, 4.01 mmol), bis(pinacolato)diboron (1.22 g, 4.81 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (147 mg, 0.20 mmol), and potassium acetate (1.18 g, 12.03 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane (20 mL) via syringe.

-

Heat the reaction mixture to 80-85 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

-

Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to off-white solid.

Causality in Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Miyaura borylation, known for its high activity and tolerance of various functional groups.

-

Base: Potassium acetate (KOAc) is a mild base that is crucial for the catalytic cycle, facilitating the transmetalation step without promoting significant hydrolysis of the boronic ester product.[2]

-

Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its ability to dissolve the reagents and its relatively high boiling point, which allows for elevated reaction temperatures.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure high reaction yields.

Visualization of the Synthetic Workflow

References

A Guide to the Spectroscopic Characterization of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Abstract

Boronic acid pinacol esters are indispensable reagents in modern organic synthesis, most notably as key partners in Suzuki-Miyaura cross-coupling reactions that form the backbone of many pharmaceutical and materials science applications.[1][2] The precise structural elucidation of these building blocks is paramount to ensuring reaction success, purity of products, and reproducibility. This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize a specific, highly functionalized building block: 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester . We will explore the principles and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in confirming the identity, purity, and structural integrity of this molecule. This document is intended for researchers, chemists, and drug development professionals who rely on the robust characterization of synthetic intermediates.

Introduction: The Structural Significance of a Versatile Building Block

This compound is a substituted arylboronic ester designed for use in organic synthesis. Its structure combines several key features: a phenyl ring, a chlorine atom, an isopropoxy group, and the defining boronic acid pinacol ester moiety. Each of these components imparts specific electronic and steric properties that are crucial for its reactivity in cross-coupling reactions.[3] The pinacol ester group, in particular, offers enhanced stability and solubility in organic solvents compared to the free boronic acid, while still allowing for efficient transmetalation in catalytic cycles.[4]

Accurate characterization is not merely a procedural formality; it is a critical step that validates the synthetic route and prevents the introduction of impurities into subsequent, often costly, reaction stages. The following sections will detail the expected spectroscopic signatures of this molecule and the logic behind using a multi-technique approach for its complete validation.

Molecular Structure and Key Functional Groups

A thorough analysis begins with an understanding of the molecule's constituent parts. Each group has a predictable impact on the spectroscopic data.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloropropenyl-1-boronic acid pinacol ester | [frontierspecialtychemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Commercial availability and suppliers of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

An In-Depth Technical Guide to 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a highly functionalized arylboronic ester that serves as a crucial intermediate in synthetic organic chemistry. Its structural features—a chlorinated and isopropoxy-substituted phenyl ring coupled with a stable pinacol boronate group—make it an invaluable reagent for constructing complex molecular architectures. Arylboronic acids and their esters are cornerstone reagents for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a premier method for carbon-carbon bond formation.[1] This guide provides an in-depth overview of the commercial availability, synthesis, applications, and quality control of this specific building block for professionals in research and drug development.

Commercial Availability & Sourcing

This compound is available from various chemical suppliers, typically synthesized for research and development purposes. When sourcing this reagent, it is critical to verify the specific isomer and obtain a certificate of analysis to confirm purity. Note that similar isomers, such as 3-chloro-5-isopropoxy... (CAS 1218789-42-4)[2] or 3-chloro-4-propoxy... (CAS 1688655-72-2)[3], are also commercially available and should not be confused.

Table 1: Representative Commercial Suppliers & Specifications

| Supplier | Product Name | CAS Number | Molecular Formula | Purity (Typical) | Notes |

| Various Research Chemical Vendors | This compound | 1805651-37-3 | C₁₅H₂₂BClO₃ | >97% | Available in gram to multi-gram quantities. Purity is typically assessed by NMR and LC-MS. |

| Custom Synthesis Labs | (As requested) | 1805651-37-3 | C₁₅H₂₂BClO₃ | >98% (or to spec) | Can be ordered in larger quantities (kilogram scale) with specified purity and analytical data. |

Note: The CAS number for the target compound is 1805651-37-3. The table is representative; researchers should consult specific vendor catalogs for current availability and pricing.

Synthesis Pathway: The Miyaura Borylation

The most common and efficient method for preparing arylboronic acid pinacol esters is the Miyaura borylation reaction.[1][4] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction exhibits excellent functional group tolerance, making it ideal for synthesizing complex building blocks like this compound.[5]

The logical starting material for this synthesis is 4-bromo-2-chloro-1-isopropoxybenzene . The borylation occurs selectively at the carbon-bromine bond, which is more reactive towards palladium oxidative addition than the carbon-chlorine bond.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-bromo-2-chloro-1-isopropoxybenzene.

Reagents & Materials:

-

4-bromo-2-chloro-1-isopropoxybenzene

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equivalents)

-

Potassium Acetate (KOAc), anhydrous powder (3.0 equivalents)

-

1,4-Dioxane, anhydrous

Procedure:

-

Inert Atmosphere Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-chloro-1-isopropoxybenzene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality and Insights:

-

Catalyst Choice: PdCl₂(dppf) is a robust, air-stable catalyst effective for cross-coupling reactions involving aryl chlorides and bromides.[5]

-

Base Selection: Potassium acetate (KOAc) is a crucial choice. It is a mild base that is strong enough to facilitate the catalytic cycle but not so strong as to promote unwanted side reactions, such as the subsequent Suzuki coupling of the newly formed boronic ester with remaining aryl halide.[4]

-

Inert Conditions: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure high yield.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C(sp²)-C(sp²) bond by coupling the arylboronic ester with an organohalide (Ar-X) or triflate (Ar-OTf). This transformation is a cornerstone of modern medicinal chemistry for synthesizing biaryl scaffolds, which are prevalent in many kinase inhibitors and other pharmaceuticals.[6]

The 3-chloro and 4-isopropoxy substituents on the boronic ester provide specific steric and electronic properties that can be exploited to tune the characteristics of the final molecule, such as its binding affinity to a biological target or its pharmacokinetic profile.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quality Control & Analytical Characterization

Ensuring the purity and identity of boronic esters is paramount for reproducible synthetic results. However, their analysis presents unique challenges, primarily due to their susceptibility to hydrolysis.

Field Insight: The Challenge of HPLC Analysis

A common pitfall in the quality control of pinacol boronate esters is their on-column hydrolysis to the corresponding boronic acid during standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis.[7][8] This degradation is often promoted by acidic mobile phases (e.g., containing formic or trifluoroacetic acid) and the presence of active silanol groups on the silica-based stationary phase.[9] This can lead to inaccurate purity assessments, showing artificially high levels of the boronic acid impurity.

Best Practices for Accurate Analysis: [8][9]

-

Sample Diluent: Prepare samples in a non-aqueous, aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection to minimize pre-analysis hydrolysis.

-

Stationary Phase: Use columns with low silanol activity. Columns like the Waters XTerra MS C18 have been shown to significantly reduce on-column hydrolysis compared to more traditional silica columns.

-

Mobile Phase: Avoid acidic modifiers. If possible, use a mobile phase with no pH modifier or even a basic mobile phase, which can help stabilize the ester.[7]

Table 2: Standard Analytical Techniques for Characterization

| Technique | Purpose | Expected Results for this compound |

| ¹H NMR | Structural elucidation and purity | - Aromatic protons in the δ 7.0-7.8 ppm region with characteristic splitting patterns. - A septet for the isopropoxy -CH group (around δ 4.6 ppm). - A doublet for the isopropoxy -CH₃ groups (around δ 1.3 ppm). - A sharp singlet for the 12 equivalent pinacol methyl protons (around δ 1.35 ppm).[10] |

| ¹³C NMR | Carbon skeleton confirmation | - Aromatic carbons (δ 115-160 ppm). - The carbon attached to boron is often broad or not observed. - Isopropoxy carbons (e.g., -CH at ~δ 72 ppm, -CH₃ at ~δ 22 ppm). - Pinacol carbons (quaternary at ~δ 84 ppm, methyls at ~δ 25 ppm).[10] |

| LC-MS | Purity assessment and mass confirmation | A primary peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the molecular weight (296.6 g/mol ). Used to identify impurities. |

| GC-MS | Alternative purity assessment | Can be used if the compound is thermally stable and volatile. The primary impurity often observed is the hydrolyzed boronic acid, which is not volatile and will not be detected. |

Conclusion

This compound is a sophisticated and valuable building block for drug discovery and materials science. A thorough understanding of its sourcing, synthesis via Miyaura borylation, and its application in Suzuki-Miyaura coupling is essential for its effective use. Furthermore, employing specialized analytical techniques is critical to overcoming the inherent challenge of hydrolysis and ensuring the high quality required for successful and reproducible research outcomes.

References

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester [myskinrecipes.com]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Robust Suzuki-Miyaura Coupling of Electron-Rich Aryl Chlorides Using 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Introduction: Overcoming the Inertness of Aryl Chlorides in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its functional group tolerance and the stability of its organoboron reagents.[1] Its application in constructing biaryl scaffolds is central to the development of pharmaceuticals, agrochemicals, and advanced materials. However, the full potential of this reaction has historically been constrained by the choice of the aryl halide. While iodides and bromides are highly reactive, their cost and limited commercial diversity are significant drawbacks. Aryl chlorides, conversely, are abundant and cost-effective but are notoriously unreactive due to the high dissociation energy of the C(sp²)-Cl bond.[2]

This guide addresses this critical challenge, providing an in-depth protocol for the successful coupling of an electron-rich, sterically relevant boronic ester, 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester , with various aryl chloride partners. Success with such substrates is not trivial and hinges on a rational selection of the catalyst system. We will move beyond simply listing steps to explain the causality behind the chosen reagents and conditions, focusing on a state-of-the-art palladium/biaryl phosphine catalyst system that reliably activates the inert C-Cl bond and ensures high-yield coupling.

Section 1: The Mechanistic Rationale for Reagent Selection

A successful protocol is a self-validating system, where each component is chosen to maximize the rate of the productive catalytic cycle while minimizing off-target pathways. For the coupling of electron-rich partners like this compound with other aryl chlorides, the catalyst system must be engineered to overcome the high activation barrier of the initial oxidative addition step.

The Catalyst System: Why Pd(OAc)₂ and SPhos?

The rate-determining step for aryl chlorides is typically the oxidative addition of the Ar-Cl bond to the Pd(0) center.[3] Traditional catalysts like Pd(PPh₃)₄ are often ineffective. The solution lies in using a combination of a simple Pd(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), with a highly specialized ligand.

We recommend SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . This ligand belongs to the class of bulky, electron-rich dialkylbiaryl phosphines that have revolutionized the coupling of aryl chlorides.[4] Its efficacy stems from two key features:

-

High Electron Density: The phosphine's electron-donating character enriches the Pd(0) center, making it more nucleophilic and promoting its insertion into the C-Cl bond.

-

Steric Bulk: The bulky cyclohexyl and biphenyl groups favor the formation of a highly reactive, monoligated L₁Pd(0) species. This coordinatively unsaturated complex is less sterically hindered and more readily undergoes oxidative addition compared to more saturated complexes.[4]

The Boronic Ester: A Shield Against Protodeborylation

While boronic acids are common, they are susceptible to a key side reaction: protodeborylation, where the C-B bond is cleaved by a proton source.[3] This is especially problematic with electron-rich or heteroaromatic boron reagents. The use of a pinacol ester provides a significant stability advantage. The pinacol group acts as a protecting group, rendering the boron atom less electrophilic and sterically shielding it from premature cleavage.[5][6] Under the basic reaction conditions, the ester is believed to be slowly hydrolyzed or directly participate in transmetalation, acting as a "slow-release" source of the active boronate.

The Base and Solvent: Driving Transmetalation

The base is not merely an additive; it is essential for activating the boronic ester for the transmetalation step.[7] We recommend Potassium Phosphate (K₃PO₄) . It is a moderately strong, non-nucleophilic base that effectively forms the reactive tetracoordinate "ate" complex [Ar-B(OR)₃]⁻ without promoting unwanted side reactions like ester hydrolysis on sensitive substrates.[4]

A biphasic solvent system of 1,4-Dioxane and Water is optimal. Dioxane provides high solubility for the organic reagents and the catalyst complex, while the aqueous phase dissolves the inorganic base (K₃PO₄). This creates a large interfacial area where the crucial transmetalation step, involving both organic- and water-soluble species, can occur efficiently.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of aryl chlorides.

Section 2: Detailed Experimental Protocol

This protocol is designed for the coupling of this compound with a generic aryl chloride on a 0.5 mmol scale. Adjustments may be necessary for specific substrates.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Eq. | Notes / CAS No. |

| Aryl Chloride (Ar-Cl) | - | - | 0.50 | 1.0 | Substrate of choice. |

| This compound | 326.62 | 179.6 | 0.55 | 1.1 | Calculated MW. Physical form assumed solid. |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 2.2 | 0.01 | 0.02 | CAS: 3375-31-3 |

| SPhos | 410.57 | 8.2 | 0.02 | 0.04 | CAS: 657408-07-6 |

| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 318.4 | 1.50 | 3.0 | Finely ground. CAS: 7778-53-2 |

| 1,4-Dioxane, anhydrous | - | 4.0 mL | - | - | Solvent. |

| Deionized Water | - | 1.0 mL | - | - | Degassed. |

Equipment

-

Oven-dried 10 mL Schlenk tube or microwave vial with a magnetic stir bar

-

Schlenk line or glovebox for inert atmosphere

-

Syringes and needles

-

Heating block or oil bath with temperature control

-

Standard glassware for work-up (separatory funnel, flasks)

-

Rotary evaporator

-

Flash column chromatography system

Step-by-Step Procedure

-

Reaction Setup: To the oven-dried Schlenk tube, add the aryl chloride (0.50 mmol), this compound (179.6 mg, 0.55 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (8.2 mg, 0.02 mmol), and anhydrous K₃PO₄ (318.4 mg, 1.50 mmol).

-

Inert Atmosphere: Seal the tube with a septum cap. Evacuate and backfill the vessel with dry argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe.

-

Reaction Execution: Place the sealed tube in a preheated heating block at 100 °C. Stir the mixture vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture. The disappearance of the limiting aryl chloride indicates completion.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Add water (15 mL) and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Section 3: Data Interpretation & Expected Outcomes

For the coupling of this compound with a model substrate like 2-chloroanisole, this protocol is expected to provide the desired biaryl product in good to excellent yield.

| Coupling Partner | Product | Expected Yield | Notes |

| 2-Chloroanisole | 2-Methoxy-1,1'-biaryl derivative | 80-95% | A representative electron-rich aryl chloride. |

| 4-Chlorotoluene | 4-Methyl-1,1'-biaryl derivative | 85-98% | A standard, less-hindered aryl chloride. |

| 2-Chloropyridine | 2-(Pyridin-2-yl) biaryl derivative | 75-90% | Heteroaryl chlorides are viable but may require optimization due to potential catalyst inhibition. |

Section 4: Troubleshooting & Advanced Insights

Even robust protocols can encounter issues. The key is to diagnose the problem based on the observed byproducts.

-

Problem: Low Conversion, Starting Materials Remain

-

Primary Cause: Inefficient oxidative addition. This can be due to a deactivated catalyst or insufficient thermal energy.

-

Solutions:

-

Check Reagent Quality: Ensure the Pd(OAc)₂ and SPhos are from a reliable source and have been stored properly.

-

Ensure Anaerobic Conditions: Oxygen can irreversibly oxidize the Pd(0) catalyst. Improve the degassing procedure.

-